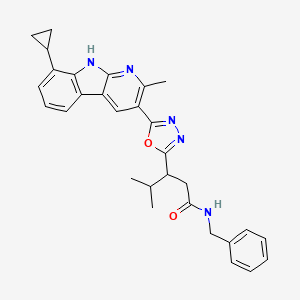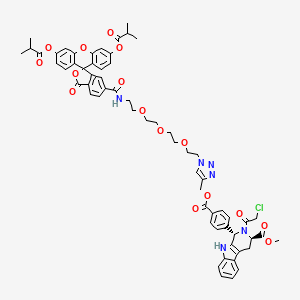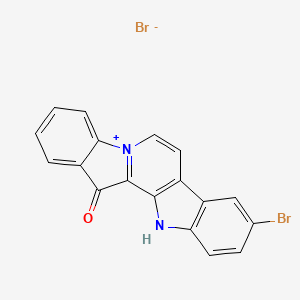
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is a compound that has been isotopically labeled with carbon-13 and nitrogen-15. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound is a derivative of L-gamma-Glutamyl-L-cysteinyl-L-lysine, which is known for its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves the incorporation of stable isotopes of carbon and nitrogen into the L-gamma-Glutamyl-L-cysteinyl-L-lysine molecule. This process typically requires specialized equipment and conditions to ensure the correct incorporation of the isotopes. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and careful control of reaction parameters to achieve the desired product .
Industrial Production Methods: Industrial production of this compound is usually carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves scaling up the synthetic methods used in the laboratory to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification methods to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study reaction mechanisms and metabolic pathways. In biology, it is used to investigate protein interactions and cellular processes. In medicine, it is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to track the compound and study its effects in detail. The specific pathways and targets can vary depending on the research context, but they often involve key enzymes and proteins involved in metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include L-gamma-Glutamyl-L-cysteinyl-L-lysine without isotopic labeling and other isotopically labeled peptides. The isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis of the compound’s behavior .
List of Similar Compounds:- L-gamma-Glutamyl-L-cysteinyl-L-lysine
- Isotopically labeled peptides with different isotopes
- Other gamma-glutamyl peptides
Eigenschaften
Molekularformel |
C14H26N4O6S |
|---|---|
Molekulargewicht |
384.40 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)18-12(20)10(7-25)17-11(19)5-4-8(16)13(21)22/h8-10,25H,1-7,15-16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9-,10-/m0/s1/i4+1,5+1,8+1,11+1,13+1,16+1 |
InChI-Schlüssel |
QVQXRPXVRNLLEO-FSSWEWTLSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N[13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)



